Fluoromethyl radical
Description
Structure
2D Structure
Properties
CAS No. |
3744-29-4 |
|---|---|
Molecular Formula |
CH2F |
Molecular Weight |
33.025 g/mol |
InChI |
InChI=1S/CH2F/c1-2/h1H2 |
InChI Key |
VUWZPRWSIVNGKG-UHFFFAOYSA-N |
Canonical SMILES |
[CH2]F |
Origin of Product |
United States |
Theoretical and Computational Investigations of the Fluoromethyl Radical
Electronic Structure and Molecular Geometry Characterization
The arrangement of electrons and the three-dimensional shape of the fluoromethyl radical are fundamental to its reactivity. Various computational approaches have been utilized to characterize these features. A notable characteristic of fluorinated methyl radicals is their tendency to adopt a pyramidal geometry, with the degree of pyramidalization increasing with further fluorine substitution. rsc.orglibretexts.org For the CH₂F radical, the out-of-plane bending angle has been calculated to be 31.4°. rsc.org While some experimental observations suggest an essentially planar C₂ᵥ structure, calculations indicate a pyramidal Cₛ equilibrium geometry. usc.educapes.gov.braip.org This apparent discrepancy is reconciled by the presence of a large anharmonicity in the out-of-plane bending mode, which leads to a wave function delocalized over two minima of a double-well potential. usc.edu
Molecular Orbital Theory Applications
Ab initio molecular orbital theory has been a valuable tool in studying the this compound. africaresearchconnects.comoup.com These methods have been used to investigate bonding characteristics, revealing that in the CH₂F radical, there is no significant electron delocalization (n-p)π bonding between the carbon and fluorine atoms. usc.edu This is attributed to the large electronegativity difference between carbon and fluorine. usc.edu The theory also helps in understanding how substituent effects influence the geometry of radicals. acs.org
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has been widely applied to study the this compound, often yielding results comparable to higher-level ab initio methods. africaresearchconnects.comresearchgate.net Various functionals, such as B3LYP and M06-2X, have been employed to calculate properties like equilibrium geometries, vibrational frequencies, and bond dissociation energies. africaresearchconnects.comresearchgate.netaustinpublishinggroup.com For instance, DFT calculations using the B3LYP functional with a 6-31G(d) basis set have been used to determine the out-of-plane bending angles of fluorinated methyl radicals. rsc.org DFT methods have also been crucial in studying the reaction mechanisms involving the this compound, such as its addition to fluoroethylenes. acs.org
Ab Initio Calculation Methodologies
High-level ab initio calculations, such as the G2MP2 and BAC-MP4 methods, have been used to determine accurate thermochemical data for the this compound. nist.govsioc-journal.cn Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) have been employed to calculate effective potentials and anharmonic corrections for vibrational modes. usc.edu These calculations have been instrumental in understanding the significant anharmonicity of the out-of-plane bending mode in CH₂F. usc.edu Ab initio molecular dynamics simulations have also been used to study the non-statistical behavior of reactions involving this radical. aip.org
Spin Density Distribution Analysis
The distribution of the unpaired electron (spin density) in a radical is crucial for understanding its reactivity. In the this compound, computational studies have analyzed the spin density distribution to understand the effects of fluorine substitution. africaresearchconnects.com Progressive fluorine substitution in methyl radicals leads to changes in the spin density distribution. africaresearchconnects.com The concept of the Source Function (SF) for spin density has been developed as a tool to understand how spin information is propagated from paramagnetic to non-magnetic centers within a molecule. unimi.it
Energetics of Reaction Pathways and Transition State Analysis
Understanding the energy changes that occur during a chemical reaction is fundamental to predicting its feasibility and rate. Computational chemistry provides powerful tools for exploring these energetic landscapes.
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a computational technique used to visualize the energy of a chemical system as a function of its geometry. For reactions involving the this compound, PES mapping helps to identify reactants, products, intermediates, and transition states. researchgate.netchemrxiv.org For example, the singlet potential energy surface for the reaction of N(²D) atoms with CH₂F radicals has been studied, revealing that the reaction proceeds through the formation of an initial intermediate without an activation barrier. aip.org Automated PES exploration methods are being developed to discover new reaction pathways for systems like the this compound. chemrxiv.org
Compound Names
| Compound Name |
| This compound |
| Methyl radical |
| Dithis compound |
| Trithis compound |
| Fluoroethylenes |
| Fluoromethanes |
| Carbonyl fluorides |
| Fluoroacetylenes |
| Trifluoromethyl methyl ether |
| Pentafluoroethyl radical |
| Hydroxyl radical |
| Hydrogen radical |
| Nitrogen atom |
| Chlorine atom |
Interactive Data Table: Calculated Geometrical Parameters for this compound (CH₂F)
This table summarizes key geometrical parameters for the this compound calculated using various theoretical methods.
| Method/Basis Set | C-H Bond Length (Å) | C-F Bond Length (Å) | H-C-H Angle (°) | Out-of-Plane Angle (°) | Reference |
| B3LYP/6-31G(d) | Data not available | Data not available | Data not available | 31.4 | rsc.org |
| CCSD(T)/6-311(+,+)G(3df,2pd) | Data not available | Data not available | Data not available | Calculated | usc.edu |
| DFT/B3LYP/6-311(+,+)G(3df,2pd) | Data not available | Data not available | Data not available | Calculated | usc.edu |
| Experimental (Microwave Spectroscopy) | Data not available | Data not available | Data not available | Essentially planar | capes.gov.braip.org |
Activation Energy Estimation Methodologies
The estimation of activation energies for reactions involving the this compound is crucial for predicting reaction rates and understanding mechanistic pathways. Various computational methodologies have been employed to calculate these energy barriers.
Density functional theory (DFT) and Hartree-Fock (HF) methods have been utilized to investigate the addition reactions of fluoromethyl radicals to fluoroethylenes. acs.org It has been shown that the inclusion of electron correlation is important for accurately reproducing experimental activation barriers. acs.org The choice of functional in DFT calculations significantly impacts the results, with the B3PW91 functional providing some of the best estimates for activation energies in these systems. acs.org
For hydrogen abstraction reactions, which are fundamental in many chemical processes, ab initio methods and transition state theory are instrumental. researchgate.net Methods like G3(MP2) and G3B3 have been successfully used to compute rate coefficients for reactions of hydroxyl radicals with hydrofluorocarbons. researchgate.netresearchgate.net These composite methods, which involve a series of calculations to approximate a high-level of theory, provide accurate structural and energetic parameters for transition states. researchgate.netresearchgate.netuni-rostock.deacs.org For instance, in the reaction of the hydroxyl radical with certain hydrofluoroethers, the G3(MP2)//MP2/6-311G(d,p) level of theory has been used to obtain information on the potential energy surface. researchgate.net
The CBS-QB3 ab initio method has been used to calculate accurate activation energies for a range of hydrocarbon radical addition and β-scission reactions, forming the basis for group additivity methods to estimate activation energies. ugent.be While not always directly applied to the this compound in the cited study, the methodology is broadly applicable. Computational studies have also explored the 1,2-hydrogen atom transfer (HAT) of alkoxyl radicals, where DFT calculations were used to investigate the free energy profiles and activation barriers, showing that solvent assistance can significantly lower the activation energy. nih.gov
Table 1: Comparison of Activation Energy Estimation Methodologies
| Methodology | Application Example | Key Findings |
|---|---|---|
| DFT (B3PW91) | Addition of •CH2F to fluoroethylenes | Inclusion of electron correlation is critical; B3PW91 provides good estimates. acs.org |
| G3(MP2), G3B3 | Reaction of OH radicals with HFCs | Provides accurate kinetic parameters and rate coefficients. researchgate.netresearchgate.net |
| CBS-QB3 | Hydrocarbon radical additions | Forms the basis for group additivity methods for activation energy estimation. ugent.be |
Bond Dissociation Enthalpy Calculations
Bond dissociation enthalpy (BDE) is a fundamental thermochemical property that relates to the stability of a chemical bond and the resulting radical. Accurate BDE values are essential for understanding reaction thermodynamics.
Ab initio and DFT methods are commonly used to calculate BDEs. For instance, the C-H BDEs of haloalkanes have been computed using the B3LYP level of theory with various basis sets. researchgate.net Reasonably accurate results can be obtained, especially when the ROB3LYP method is used for the radical species. researchgate.net High-level ab initio methods like G2MS have also been employed to calculate C-H and C-O BDEs in substituted methanes and peroxyl radicals. researchgate.net
The complete basis set (CBS-4) model has been used to obtain C-H BDEs for numerous fluorinated hydrocarbons. acs.org These calculations have shown that introducing one or two fluorine atoms into methane (B114726) weakens the C-H bond, while three fluorine atoms strengthen it. acs.org This is attributed to a combination of resonance and inductive effects. acs.org
Calculations on fluorinated ethanols using the M-062x/6-31+g(d,p) level of theory have provided BDEs for C-F and C-H bonds. scirp.orgrroij.comsciencepublishinggroup.com These studies often employ isodesmic reactions to cancel out systematic errors in the calculations, leading to more reliable enthalpy of formation values from which BDEs are derived. scirp.orgrroij.comsciencepublishinggroup.com For the this compound itself, its stability is influenced by the strength of the C-H bond in the parent fluoromethane (B1203902) molecule. The C-H BDE of fluoromethane is noted to be lower than that of methane, indicating that the presence of a fluorine atom can stabilize the resulting radical through its lone pairs, even though fluorine is highly electronegative. masterorganicchemistry.com
Table 2: Selected Calculated C-H Bond Dissociation Enthalpies (kcal/mol)
| Molecule | Bond | Calculated BDE (kcal/mol) | Method |
|---|---|---|---|
| Methane | C-H | 104 | Not specified masterorganicchemistry.com |
| Fluoromethane | C-H | 101 | Not specified masterorganicchemistry.com |
| Fluorinated Ethanols | C-H | 97.3 - 107.2 | M-062x/6-31+g(d,p) scirp.org |
Predictive Computational Chemistry for Reactivity and Stability
Computational chemistry offers predictive insights into the reactivity and stability of radicals by quantifying various electronic and structural properties.
Electrophilicity and Nucleophilicity Indices
The reactivity of a radical can be characterized by its tendency to act as an electrophile (electron-accepting) or a nucleophile (electron-donating). DFT-based reactivity indices, such as global electrophilicity (ω°) and nucleophilicity (N°), have been proposed to quantify these characteristics for free radicals. rsc.orgresearchgate.net These indices have been tested for a range of radicals, demonstrating that for many, electrophilicity and nucleophilicity are inversely related. researchgate.net
For fluorinated radicals, there is a distinct trend in their "philicity." nih.gov The trithis compound (•CF3) is known to be electrophilic, whereas the dithis compound (•CHF2) is considered nucleophilic. nih.govrsc.org The this compound (•CH2F) has lower ionization potential than the methyl radical (•CH3) due to the electron-donating resonance effect of the fluorine lone pair, suggesting a degree of nucleophilicity. rsc.org Computational analyses using DFT can provide insights into these properties, which correlate with experimental observations of reactivity and regioselectivity. nih.govresearchgate.net For example, the electrophilic character of the •CF3 radical makes it 440 times more reactive towards styrene (B11656) than the methyl radical. wikipedia.org
Role of Polar Effects in Radical Reactions
Polar effects, arising from electrostatic interactions in the transition state, play a significant role in controlling the rates and selectivity of radical reactions. cmu.eduresearchgate.net Even in reactions that are formally homolytic, partial charge separation in the transition state can lead to these effects. osti.gov
The polarity of fluorinated radicals has been a subject of study. The highly polar nature of the •CF3 radical can create a potential barrier to recombination reactions. cdnsciencepub.com In contrast, for the methyl radical, polar effects are generally considered minor. osti.gov The presence of electronegative fluorine atoms in the this compound introduces polarity that can influence its interactions with other molecules. For instance, in the addition of radicals to alkenes, the relative electronegativities of the radical and the substrate can favor certain reaction pathways. thieme-connect.de Computational studies can model these interactions and predict their impact on reaction outcomes.
Stereoelectronic Influences on Radical Behavior
Stereoelectronic effects involve the influence of orbital alignment on the stability and reactivity of a molecule. cmu.edu For the this compound, a key stereoelectronic effect is the interaction between the fluorine lone pairs and the singly occupied molecular orbital (SOMO) on the carbon center. acs.org This nF→pSOMO interaction can stabilize the radical. acs.org
The geometry of fluorinated methyl radicals is a direct consequence of these effects. While the methyl radical is planar, the monofluoromethyl, difluoromethyl, and trifluoromethyl radicals are pyramidal. rsc.org This pyramidalization changes the hybridization of the radical center from sp2 towards sp3, which can affect reactivity. masterorganicchemistry.com The distortion from planarity in the dithis compound, for example, leads to less effective overlap between the fluorine lone pairs and the SOMO, contributing to its higher SOMO energy and greater nucleophilicity compared to the trithis compound. rsc.org Stereoelectronic effects have also been identified as significant in the free-radical addition of cyclic ethers to fluorinated alkenes. rsc.org
Radical Stability Trends and Their Theoretical Basis
The stability of a radical is a measure of its thermodynamic tendency to exist. For fluorinated methyl radicals, stability is governed by a complex interplay of inductive and resonance/hyperconjugative effects. The inductive effect of the electronegative fluorine atoms is destabilizing, while the donation of lone-pair electron density from fluorine to the radical center is stabilizing. acs.org
Theoretical studies have established that the stability of fluorinated methyl radicals does not follow a simple trend with increasing fluorination. rsc.org While the trithis compound is stabilized by strong inductive effects, the dithis compound is also notably stable, with kinetic analyses showing a high relative rate of formation. rsc.org Computational studies using methods like QCISD and Gaussian 3 theory have provided accurate thermochemical data, such as enthalpies of formation, which are fundamental to assessing radical stability. researchgate.net For the this compound (•CH2F), a calculated enthalpy of formation (ΔfH°298) is -29.0 kJ mol−1, with confidence limits of ±4.1 kJ mol−1. researchgate.net This contrasts with the trithis compound's much lower enthalpy of formation (-465.9 kJ mol−1), indicating its greater thermodynamic stability. researchgate.net The stability trend among halomethyl radicals generally increases down the group (F < Cl < Br < I), which is attributed to decreasing electronegativity and increasing atomic size, allowing for better delocalization of the unpaired electron. masterorganicchemistry.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl radical |
| Dithis compound |
| Trithis compound |
| Fluoroethylenes |
| Hydroxyl radical |
| Hydrofluorocarbons |
| Hydrofluoroethers |
| Methane |
| Fluoromethane |
| Trifluoromethane |
| Fluorinated ethanols |
| Styrene |
| Cyclic ethers |
| Fluorinated alkenes |
Spectroscopic Characterization of the Fluoromethyl Radical
High-Resolution Infrared Spectroscopy Investigations
High-resolution infrared spectroscopy has been a crucial tool for elucidating the vibrational and rovibrational structure of the fluoromethyl radical.
Vibrational Mode Assignments and Analysis (e.g., C-H Symmetric and Antisymmetric Stretching, C-F Stretching)
Early studies of the this compound in cryogenic matrices identified the C-F stretching band. Subsequent gas-phase studies using high-resolution techniques have provided detailed assignments of various vibrational modes.
Notably, the symmetric (ν₁) and antisymmetric (ν₅) C-H stretching modes have been investigated using jet-cooled infrared spectroscopy. optica.org These studies have been instrumental in understanding the vibrational dynamics of the CH₂ group. The analysis of these bands, along with theoretical calculations, has provided strong evidence for a nonplanar equilibrium structure for the CH₂F radical. optica.orgaip.org This nonplanarity results in a double-minimum potential for the out-of-plane bending motion (ν₄). optica.orgaip.org
The C-F stretching mode (ν₃) has also been the subject of high-resolution infrared diode laser spectroscopy. acs.org These investigations have resolved the spin-rotation fine structure within the rovibrational transitions.
The out-of-plane bending mode (ν₄) has been determined through resonance-enhanced multiphoton ionization (REMPI) spectroscopy to be approximately 260 cm⁻¹ for CH₂F. aip.org Microwave spectroscopy studies have also provided an estimate for this vibrational frequency. optica.orgaip.org
Table 1: Vibrational Frequencies of the this compound (CH₂F)
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Experimental Method |
|---|---|---|---|
| ν₁ (C-H symmetric stretch) | A' | 52863 | REMPI aip.org |
| ν₃ (C-F stretch) | A' | - | Infrared Diode Laser Spectroscopy acs.org |
| ν₄ (Out-of-plane bend) | A'' | 260 (30) | REMPI aip.org |
| ν₅ (C-H antisymmetric stretch) | A'' | - | Jet-cooled Infrared Spectroscopy optica.org |
Rovibrational Transitions and Band Origins
High-resolution infrared spectroscopy allows for the observation and analysis of individual rovibrational transitions, which involve simultaneous changes in both vibrational and rotational energy levels. For the this compound, studies have successfully resolved the rotational structure within the C-H and C-F stretching bands.
The analysis of these rovibrational spectra has led to the precise determination of band origins for the corresponding vibrational transitions. For instance, the band origins for the 3p, 4p, and 5p Rydberg states in CH₂F have been identified at 52,863 cm⁻¹, 63,275 cm⁻¹, and 67,265 cm⁻¹, respectively, through REMPI spectroscopy. aip.org The detailed fitting of these transitions to a Watson asymmetric top Hamiltonian has yielded accurate rotational constants and centrifugal distortion constants for both the ground and vibrationally excited states. nih.gov
Microwave Spectroscopy Studies
Microwave spectroscopy, with its exceptional resolution, has been employed to obtain precise information about the rotational energy levels and fine details of the molecular structure of the this compound.
Rotational Transitions and Molecular Constants Determination
Microwave studies of the this compound have successfully observed a-type R-branch rotational transitions for the ground vibrational state and the first excited state of the out-of-plane bending mode (ν₄). optica.orgaip.org The precise measurement of these transition frequencies has enabled the determination of a comprehensive set of molecular constants, including rotational constants (A, B, and C) and centrifugal distortion constants. These constants provide a detailed picture of the radical's geometry and rigidity. The determined rotational constants are consistent with a nearly planar, but not strictly planar, structure. optica.orgaip.org
Table 2: Rotational and Fine-Structure Constants of the this compound (CH₂F) in the Ground Vibrational State
| Parameter | Value (MHz) |
|---|---|
| A | 257850 |
| B | 30479.18 |
| C | 27515.68 |
| εaa | -3423 |
| εbb | -438.3 |
| εcc | -18.9 |
Data sourced from microwave spectroscopy studies. optica.orgaip.org
Hyperfine Structure Elucidation
One of the key contributions of microwave spectroscopy has been the resolution and elucidation of the hyperfine structure in the rotational spectrum of the this compound. This fine splitting arises from the interactions between the nuclear spins of the hydrogen and fluorine atoms and the unpaired electron spin.
The observed hyperfine structure is consistent with an electronic symmetry of B₁, which implies an odd parity with respect to reflection through the molecular plane. optica.orgaip.org The analysis of the hyperfine components has yielded precise values for the Fermi contact and dipole-dipole coupling constants for both the hydrogen and fluorine nuclei. These hyperfine coupling constants provide sensitive probes of the electronic distribution within the radical.
Table 3: Hyperfine Coupling Constants of the this compound (CH₂F)
| Nucleus | Fermi Contact (aF) (MHz) | Dipole-Dipole (Taa) (MHz) |
|---|---|---|
| H | -61.2 | 37.8 |
| F | 180.2 | 96.6 |
Data sourced from microwave spectroscopy studies. optica.orgaip.org
Advanced Spectroscopic Techniques
Beyond conventional infrared and microwave spectroscopy, advanced techniques have been applied to further probe the intricate details of the this compound's structure and dynamics.
Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy has been successfully used to observe the first electronic spectrum of the CH₂F radical. optica.orgaip.org In these experiments, the radical is excited to a Rydberg state via a two-photon absorption process, followed by ionization with a third photon (a 2+1 REMPI mechanism). aip.org This technique has allowed for the identification of the 3p, 4p, and 5p Rydberg states and the determination of their band origins. aip.org The observation of vibrational structure in the REMPI spectra has also provided a value for the out-of-plane bending frequency in the ground electronic state. aip.org
Far-Infrared Laser Magnetic Resonance (FIR-LMR) spectroscopy has also been employed to study the CH₂F radical. nist.gov In this technique, the radical's rotational transitions are tuned into resonance with a fixed-frequency far-infrared laser by applying a variable magnetic field. FIR-LMR spectra have been recorded on several laser lines, and the observed resonances were assigned to fine and hyperfine components of pure rotational transitions in both the ground vibrational state and the first excited state of the ν₄ out-of-plane bending mode. nist.gov The data from these studies, when combined with microwave results, have led to a more refined determination of the parameters in the effective Hamiltonian for the radical. nist.gov
Multiphoton Ionization Spectroscopy
Resonance-enhanced multiphoton ionization (REMPI) has been a crucial technique for obtaining the first electronic spectra of the CH₂F free radical. mdpi.comusc.edu In these experiments, the radicals are typically generated in a discharge fast flow reactor through reactions such as fluorine atoms with ketene (B1206846) (F + CH₂CO) or fluoromethane (B1203902) (F + CH₃F). mdpi.com The resulting radicals are then ionized by a focused, tunable dye laser. mdpi.com
The detection of the this compound proceeds via a 2+1 REMPI mechanism. tandfonline.com This process involves the absorption of two photons to excite the radical from its ground state to an intermediate Rydberg electronic state, followed by the absorption of a third photon to ionize the molecule. tandfonline.com This method is highly selective, as the ionization efficiency is significantly enhanced when the energy of the first two photons matches a real electronic transition in the radical.
Studies using this technique have identified several Rydberg states of the CH₂F radical. tandfonline.com The spectra reveal transitions to 3p, 4p, and 5p Rydberg states, which have a quantum defect of approximately 0.6. mdpi.comtandfonline.com The absorption of the third photon provides sufficient energy to generate the parent ion (CH₂F⁺) without causing fragmentation. mdpi.com
Detailed spectroscopic investigations have determined the origins for these Rydberg transitions in both CH₂F and its deuterated isotopologue, CD₂F. tandfonline.com Major features in the spectrum observed between 345-363 nm include two prominent triplet bands centered around 358 nm and 349.5 nm, which correspond to a separation of about 1560 cm⁻¹ in two-photon energy. mdpi.com Analysis of the vibrational structure within the REMPI spectra also allowed for the determination of the out-of-plane bending frequency in the ground state of the radical. tandfonline.com
| Radical | Rydberg State | Band Origin (ν₀₀) cm⁻¹ | Vibrational Frequency (Mode) | Frequency Value cm⁻¹ |
|---|---|---|---|---|
| CH₂F | 3p | 52,863 | Out-of-plane bend | 260 |
| 4p | 63,275 | |||
| 5p | 67,265 | |||
| CD₂F | 3p | 52,786 | Out-of-plane bend | 170 |
| 4p | 63,195 | |||
| 5p | 67,186 |
Photoelectron Spectroscopy (PE) and Constant-Ionic-State (CIS) Spectroscopy
Photoelectron spectroscopy (PES) provides direct insight into the electronic structure and bonding of the this compound by measuring the kinetic energy of electrons ejected upon photoionization. The first photoelectron spectrum of CH₂F was obtained by reacting fluorine atoms with CH₂I₂ and was characterized by a single, unstructured signal. csic.es From this, vertical and adiabatic ionization energies were estimated. csic.es
This technique yields information on the electronic and geometric structure of the molecular species being ionized. mdpi.com In the context of the this compound, PES has been used to study the ground states of the resulting cations, fluoromethyl (CH₂F⁺) and fluoromethyl-d2 (CD₂F⁺). acs.org The CH₂F⁺ ion is a common fragment observed in the photoionization of fluorinated hydrocarbons like methyl fluoride (B91410) (CH₃F). mdpi.com Mass-selected photoelectron spectra show that high vibrational levels of the CH₃F⁺ ground state dissociate to form CH₂F⁺ and a hydrogen atom. mdpi.com
Constant-ionic-state (CIS) spectroscopy is a complementary technique often used with PES, particularly with synchrotron radiation sources. tandfonline.com In CIS, the intensity of a specific vibrational level of the product ion is monitored as the photon energy is scanned. tandfonline.com This method is highly effective for identifying autoionizing Rydberg states, which appear as resonances in the CIS spectrum. tandfonline.com While detailed CIS studies have been performed on the isoelectronic CF radical, the principles are directly applicable to CH₂F for revealing states that are not easily observed in conventional PES. tandfonline.com
| Parameter | Value (eV) | Reference |
|---|---|---|
| Vertical Ionization Energy | 8.52 ± 0.03 | csic.es |
| Adiabatic Ionization Energy | 8.40 ± 0.03 | csic.es |
Matrix-Isolation Spectroscopy for Radical Detection
Matrix-isolation is a powerful technique for studying highly reactive species like free radicals. researchgate.net The method involves generating the radical in the gas phase and then rapidly trapping it within a large excess of an inert, cryogenic solid, known as the matrix. researchgate.netnist.gov Common matrix materials include noble gases like argon (Ar), neon (Ne), and nitrogen (N₂), cooled to temperatures as low as 3-10 K. nist.gov This process isolates the radical molecules from one another, preventing reactions and allowing for detailed spectroscopic characterization using methods like Fourier-transform infrared (FTIR) and UV-visible absorption spectroscopy. nist.govnih.gov
Radicals for these studies can be produced through various methods, including high-vacuum flash pyrolysis (HVFP) of suitable precursors. nist.gov For instance, related fluorinated radicals such as CHF₂SO˙ and CH₂FSO˙ have been successfully generated via homolytic cleavage of the S-S bond in their respective disulfane (B1208498) oxide precursors and subsequently characterized in N₂, Ar, and Ne matrices. nist.gov Similarly, the CF₃ radical has been stabilized and studied by co-depositing its precursor, fluoroform (CHF₃), with carbon monoxide in an argon matrix and inducing transformation with X-rays. uliege.be
This technique is invaluable for obtaining precise vibrational data (from IR spectra) and electronic transition information (from UV-vis spectra) of the ground-state radical, which can be compared with gas-phase data and theoretical calculations. researchgate.netnist.gov The identification of radicals is often aided by quantum chemical calculations and isotopic substitution experiments to confirm vibrational assignments. nist.gov
Generation Methodologies for the Fluoromethyl Radical in Academic Research
Photolytic and Pyrolytic Pathways for Radical Generation
Photolytic and pyrolytic methods represent direct approaches for generating fluoromethyl radicals from suitable precursors. ontosight.ai These high-energy methods involve the cleavage of a chemical bond by light (photolysis) or heat (pyrolysis) to produce the desired radical.
Photolysis involves irradiating a precursor molecule with light of a specific wavelength, leading to the homolytic cleavage of a bond and the formation of radicals. For instance, the photolysis of certain fluoromethyl-containing compounds can induce the breaking of a carbon-halogen or other labile bond to yield the •CH2F radical. ontosight.airesearchgate.net Visible light, in conjunction with a photocatalyst, can also be used to generate fluoromethyl radicals under milder conditions. nih.govrsc.org This approach often involves the formation of an excited state of the photocatalyst, which then interacts with the precursor to initiate the radical generation process. acs.orgnih.gov
Pyrolysis , on the other hand, utilizes high temperatures to induce thermal decomposition of a precursor and generate radicals. ontosight.ai While effective, pyrolytic methods can be less selective than photolytic approaches and may require specialized equipment to handle the high temperatures involved.
Recent advancements have focused on developing milder and more selective methods for generating fluoromethyl radicals, often moving away from harsh photolytic and pyrolytic conditions toward catalyzed reactions. nih.govrsc.org
Activation Strategies for Fluoromethyl Radical Precursors
Modern synthetic methods often rely on the activation of stable precursor molecules to generate fluoromethyl radicals under controlled conditions. These strategies offer greater functional group tolerance and milder reaction conditions compared to traditional photolytic and pyrolytic methods.
Halogen Atom Transfer (XAT) Mechanisms
Halogen Atom Transfer (XAT) has emerged as a powerful strategy for generating fluoromethyl radicals from readily available fluoroiodomethane (B1339756) (CH2FI). nih.govrsc.orgrsc.org This process involves the abstraction of the iodine atom from CH2FI by another radical species, typically generated through photoredox catalysis or other initiation methods. rsc.orgnih.gov
A key advantage of XAT is the ability to use a commercially available and relatively stable precursor like fluoroiodomethane. nih.govrsc.org The reaction can be initiated by visible light, often in the absence of a metal photocatalyst, making it an attractive "metal-free" approach. nih.govrsc.org For example, tris(trimethylsilyl)silane (B43935) can act as a halogen atom transfer reagent under visible light irradiation to generate the this compound from CH2FI. nih.govrsc.org
This method has been successfully applied to the fluoromethylation of various organic molecules, demonstrating its versatility in forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgresearchgate.net
Single Electron Transfer (SET) Pathways
Single Electron Transfer (SET) is a fundamental process for radical generation in which an electron is transferred to or from a precursor molecule, leading to its fragmentation into a radical species. acs.orgnih.govacs.org In the context of this compound generation, SET pathways typically involve the reduction of a suitable precursor. nih.gov
Many this compound precursors are activated through SET. nih.govrsc.org For instance, certain sulfonyl-containing compounds can undergo single-electron reduction to release the •CH2F radical. nih.gov However, the high reduction potentials of some precursors can present a challenge, requiring strong reducing agents or specific catalytic systems. nih.gov
Photoredox catalysis is frequently employed to facilitate SET processes under mild conditions. acs.orgnih.gov A photocatalyst, upon excitation by visible light, can act as a potent single-electron reductant or oxidant, enabling the activation of precursors that would otherwise be unreactive. acs.orgnih.govjst.go.jp
Photoredox Catalysis for Radical Generation
Photoredox catalysis has revolutionized the generation of radicals, including the this compound, by providing a mild and efficient platform for initiating radical reactions. acs.orgnih.govresearchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, enters an excited state with enhanced redox properties. acs.orgnih.govjst.go.jp The excited photocatalyst can then engage in single-electron transfer with a precursor molecule to generate the desired radical. acs.orgnih.gov
Both metal-based (e.g., iridium and ruthenium complexes) and organic photocatalysts have been successfully employed for the generation of fluoromethyl radicals. acs.orgnih.govresearchgate.net These catalysts can be tailored to match the redox potentials of specific precursors, allowing for a high degree of control over the radical generation process. acs.org
A significant advantage of photoredox catalysis is its ability to operate in a redox-neutral manner, where the photocatalyst is regenerated in a catalytic cycle, minimizing waste and the need for stoichiometric reagents. nih.gov This has led to the development of numerous fluoromethylation reactions with broad substrate scope and high functional group tolerance. nih.govresearchgate.net
Metal-Mediated and Metal-Free Generation Approaches
The generation of fluoromethyl radicals can be broadly categorized into metal-mediated and metal-free approaches.
Metal-mediated methods often involve the use of transition metals, such as copper, nickel, or silver, to facilitate the activation of this compound precursors. rsc.orgconicet.gov.arnih.govresearchgate.net These metals can participate in various catalytic cycles, including those involving single-electron transfer or halogen atom transfer. rsc.orgconicet.gov.ar For example, copper catalysts have been used in conjunction with photoredox catalysis to generate fluoromethyl radicals from sulfonyl-based precursors. nih.gov Nickel catalysis has also proven effective for arene functionalization with difluoromethyl groups, proceeding through radical intermediates. rsc.org Silver-mediated C-H difluoromethylation has also been reported. rsc.org
Metal-free approaches, on the other hand, avoid the use of transition metal catalysts, which can be advantageous in terms of cost, toxicity, and ease of product purification. nih.govrsc.orgresearchgate.net Photoredox catalysis using organic dyes as photocatalysts is a prominent example of a metal-free method. researchgate.netresearchgate.net Additionally, as mentioned earlier, visible light-mediated halogen atom transfer from fluoroiodomethane can proceed efficiently without any metal catalyst. nih.govrsc.org The development of metal-free strategies is a growing area of research, driven by the principles of green chemistry. researchgate.net
Chemistry of Specific this compound Precursors
A variety of precursor molecules have been developed for the generation of the this compound. The choice of precursor often depends on the desired activation method and the specific synthetic application.
One of the most common and commercially available precursors is fluoroiodomethane (CH2FI) . nih.govrsc.org It is a liquid at room temperature and can be activated via halogen atom transfer (XAT) using visible light, often without the need for a metal photocatalyst. nih.govrsc.org Its favorable bond dissociation energy for the C-I bond makes it a suitable source for the •CH2F radical, despite its high reduction potential. nih.govresearchgate.net
Other halomethanes, such as fluorodiiodomethane (FCHI2) and difluoroiodomethane (F2CHI) , can also serve as precursors, though their chemistry is less explored for generating the monothis compound specifically. capes.gov.br
Sulfonyl-based precursors are another important class. These include compounds like fluoromethanesulfonyl chloride and zinc fluoromethanesulfinate . nih.gov These precursors are typically activated via single-electron transfer, often facilitated by photoredox catalysis. nih.govnih.gov While effective, some of these precursors may not be commercially available or can be expensive. nih.gov
The development of new and improved precursors for the this compound remains an active area of research, with a focus on reagents that are stable, readily accessible, and can be activated under mild and selective conditions. nih.govchinesechemsoc.org
Fluoroiodomethane (CH2FI) as a Radical Source
Fluoroiodomethane (CH2FI) has emerged as a commercially available and effective precursor for the generation of the this compound. rsc.orgresearchgate.net Its utility stems from the relatively weak carbon-iodine bond, which can be cleaved to produce the desired radical species. nih.gov
Academic research has demonstrated that the this compound can be generated from fluoroiodomethane primarily through two mechanisms: photolytic cleavage and halogen atom transfer (XAT).
Photolytic Cleavage: Early studies involved the gas-phase photolysis of fluoroiodomethane with ultraviolet (UV) light to generate fluoromethyl radicals. rsc.org More recent and synthetically useful methods employ visible light, often blue LEDs, to induce homolysis of the C-I bond. nih.govrsc.org This approach is advantageous as it operates under mild conditions and avoids the use of high-energy UV radiation.
Halogen Atom Transfer (XAT): A significant advancement in the use of CH2FI has been the development of halogen atom transfer strategies. rsc.orgrsc.org These methods often utilize a silyl (B83357) radical, such as the tris(trimethylsilyl)silyl radical ((TMS)3Si•), to abstract the iodine atom from fluoroiodomethane, thereby generating the this compound in a chain process. nih.govrsc.org This process can be initiated by visible light and is notable for being metal- and photocatalyst-free in some implementations. rsc.orgresearchgate.net The silyl radical can be generated from a stable precursor like tris(trimethylsilyl)silane ((TMS)3SiH). nih.govrsc.org
The generated this compound can then participate in various synthetic transformations, including the hydrofluoromethylation of electron-deficient alkenes and the multicomponent synthesis of complex α-fluoromethyl amines. nih.govrsc.org
| Precursor | Activation Method | Key Reagents/Conditions | Mechanism | Application |
| Fluoroiodomethane (CH2FI) | Photolysis | Visible light (blue LEDs) | Homolytic C-I bond cleavage | Hydrofluoromethylation of alkenes |
| Fluoroiodomethane (CH2FI) | Halogen Atom Transfer | (TMS)3SiH, visible light | Silyl radical abstracts iodine | Synthesis of α-fluoromethyl amines |
Sulfinate-Derived Reagents (e.g., Sodium Fluoromethyl Sulfinate)
Sulfinate salts are another important class of precursors for generating fluoromethyl radicals. nih.govnih.gov These reagents are valued for their stability and ease of handling. nih.gov
Metal fluoromethyl sulfinates, particularly zinc fluoromethyl sulfinate (Zn(SO2CH2F)2) and sodium fluoromethyl sulfinate (NaSO2CH2F), are prominent reagents in this category. nih.govuni-muenchen.de The generation of the this compound from these sulfinate salts typically proceeds via a single-electron oxidation process, which can be initiated by various methods. nih.govnih.gov
Synthesis of Precursors: Sodium fluoromethyl sulfinate can be synthesized in high yield from fluoromethyl benzo[d]thiazol-2-yl sulfone through reduction with sodium borohydride (B1222165) (NaBH4). acs.org This provides a straightforward route to this stable, solid radical precursor. acs.org Zinc fluoromethyl sulfinate is also a stable, colorless solid that can be readily synthesized. uni-muenchen.de
Radical Generation and Application: The oxidation of the sulfinate salt leads to the formation of a sulfinate radical, which then rapidly extrudes sulfur dioxide (SO2) to release the this compound. nih.gov This radical can then be used for the C-H functionalization of diverse heterocycles. nih.govuni-muenchen.de For instance, silver-catalyzed reactions of sodium fluoromethyl sulfinate with conjugated N-arylsulfonylated amides have been shown to proceed via a cascade reaction involving the this compound. acs.org
| Precursor | Activation Method | Typical Initiator/Catalyst | Mechanism | Application |
| Zinc Fluoromethyl Sulfinate | Oxidation | Chemical Oxidants | SET to form sulfinate radical, then SO2 extrusion | C-H fluoromethylation of heterocycles |
| Sodium Fluoromethyl Sulfinate | Oxidation | Silver Catalyst | SET to form sulfinate radical, then SO2 extrusion | Cascade fluoroalkylation reactions |
Sulfoximine (B86345) and Sulfonyl Chloride Precursors
Sulfoximines and sulfonyl chlorides represent a third class of precursors for the generation of fluoromethyl radicals, often requiring photochemical activation. nih.gov
Sulfoximine Precursors: N-Tosyl-S-fluoromethyl-S-phenylsulfoximine has been identified as a stable, crystalline solid capable of transferring a this compound to a substrate. nih.gov The generation of the radical from this type of precursor can be achieved using photoredox catalysis, particularly with highly reducing photocatalysts. nih.govresearchgate.net Despite its stability, the synthesis of this reagent can be time-consuming. nih.gov Research has also explored the use of N-pivaloyl fluoromethyl sulfoximine in stereoselective reactions. oup.comchemrxiv.orgresearcher.life
Sulfonyl Chloride Precursors: Fluoromethylsulfonyl chloride is another valuable source of the this compound. nih.gov It is a colorless oil that can be synthesized in high yield. nih.gov Photoredox-catalyzed reactions, for example using an iridium catalyst and visible light, can induce the formation of the this compound from this precursor. nih.gov This has been applied in tandem radical cyclizations of N-aryl acrylamides to produce fluorinated oxindoles. nih.gov Copper-catalyzed reactions under visible light have also been employed. nih.govuni-muenchen.de
| Precursor | Activation Method | Typical Initiator/Catalyst | Mechanism | Application |
| N-Tosyl-S-fluoromethyl-S-phenylsulfoximine | Photoredox Catalysis | Reducing Photocatalyst | Single Electron Transfer | Radical fluoromethylation of various compounds |
| Fluoromethylsulfonyl Chloride | Photoredox Catalysis | Iridium or Copper Catalyst, Visible Light | Single Electron Transfer | Radical cyclization of N-aryl acrylamides |
Reaction Mechanisms, Kinetics, and Dynamics of the Fluoromethyl Radical
Gas-Phase Reaction Kinetics and Dynamics
The fluoromethyl radical (•CH2F) is a key intermediate in various chemical environments, including atmospheric and combustion chemistry. Its reactivity is governed by the interplay of the electronic and steric effects of the fluorine substituent. Understanding the kinetics and dynamics of its gas-phase reactions is crucial for modeling these complex systems.
The addition of the this compound to unsaturated C-C bonds is a fundamental process for carbon-carbon bond formation. mdpi.com The rate and outcome of these reactions are influenced by the nature of both the radical and the substrate. cmu.edu Theoretical studies, particularly using density functional theory (DFT), have provided significant insights into these reactions. acs.org The addition of fluoromethyl radicals to alkenes is generally exothermic, with transition states occurring early in the reaction coordinate. researchgate.net
Regioselectivity in the addition of fluoromethyl radicals to asymmetrically substituted fluoroethylenes is a subject of detailed study. Unlike the highly electrophilic trithis compound (•CF3), which consistently attacks the less hindered end of 1,1-difluoroethene, the behavior of the •CH2F radical is more nuanced. oregonstate.edu The addition of •CH2F to fluoroethylenes involves competition between addition at the substituted (α-position) and unsubstituted (β-position) carbon atom.
Theoretical investigations have shown that the regioselectivity is controlled by a combination of factors, including electrostatic interactions and the stability of the resulting radical adduct. researchgate.net For the addition of •CH2F to trifluoroethylene, an anomaly in regioselectivity is observed, which can be understood as a process controlled by electrostatics. researchgate.net DFT studies have been employed to analyze the structures of reactants and transition states for the addition of various fluoromethyl radicals (•CH3, •CH2F, •CHF2, and •CF3) to a series of fluoroethylenes. acs.org The inclusion of electron correlation in these calculations is vital for accurately predicting activation barriers. acs.org
| Reactants (Radical + Alkene) | Preferred Addition Site | Controlling Factors | Reference |
|---|---|---|---|
| •CH2F + Trifluoroethylene | α-carbon (CF2) | Electrostatic interactions | researchgate.net |
| •CF3 + 1,1-Difluoroethene | β-carbon (CH2) | Steric hindrance, radical electrophilicity | oregonstate.edu |
| •CH3 + 1,1-Difluoroethene | β-carbon (CH2) | Steric hindrance | oregonstate.edu |
Substituents on both the radical and the unsaturated substrate significantly affect the rates of addition reactions. The fluorine atom in the •CH2F radical influences its reactivity compared to the methyl radical (•CH3). While the α-fluorine substituent can weaken the C-H bond through resonance delocalization, it also introduces inductive effects that alter the radical's nucleophilicity/electrophilicity. rsc.orgacs.org
The rate of addition is governed by steric and polar effects, with the stability of the reactants and products being less critical due to early transition states for these exothermic reactions. researchgate.net The presence of fluorine substituents on the ethylene (B1197577) molecule generally decreases the activation energy for radical addition compared to ethylene itself. DFT calculations using the B3PW91 functional have provided reliable estimates for these activation energies. acs.org
| Radical | Ethylene | Monofluoroethylene | 1,1-Difluoroethylene | Trifluoroethylene | Tetrafluoroethylene |
|---|---|---|---|---|---|
| •CH3 | 7.7 | 7.5 (β-add) | 6.9 (β-add) | 6.4 (β-add) | 5.8 |
| •CH2F | 8.6 | 8.1 (β-add) | 7.2 (β-add) | 6.6 (β-add) | 6.2 |
| •CHF2 | 9.5 | 8.6 (β-add) | 7.5 (β-add) | 6.7 (β-add) | 6.4 |
| •CF3 | 7.4 | 5.9 (β-add) | 4.1 (β-add) | 2.8 (β-add) | 2.7 |
Hydrogen atom abstraction is another crucial reaction pathway for the this compound. These reactions are important in combustion and atmospheric chemistry, influencing flame properties and the fate of hydrofluorocarbons (HFCs). nist.govnist.gov The rate of hydrogen abstraction by •CH2F depends on the bond dissociation energy of the C-H bond in the hydrogen donor molecule.
Evaluated kinetic data for the abstraction of a hydrogen atom from fluoromethanes by various radicals, including the reverse reactions (e.g., •CH2F + H2 → CH3F + •H), are available. nist.gov For instance, the reaction of the this compound with an ethene molecule (C2H4) has been investigated as a potential source of •CH2F formation. nist.gov
| Reaction | Rate Expression k (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
|---|---|---|---|
| •CH2F + H2 → CH3F + •H | 1.45 x 10⁻²⁰ T².⁹² exp(-4130/T) | 300-1800 | nist.gov |
| •CH2F + CH4 → CH3F + •CH3 | 2.08 x 10⁻²⁰ T².⁷⁹ exp(-7680/T) | 300-1800 | nist.gov |
When radical concentrations are high, radical-radical reactions, including combination and disproportionation, become significant termination steps. mdpi.com For the this compound, these processes compete with each other. Combination involves the formation of a single, larger molecule, while disproportionation involves the transfer of an atom (typically hydrogen) from one radical to another, yielding two different stable molecules.
Studies on the reactions of •CH2F with other alkyl and fluoroalkyl radicals, such as •CHF2, •CH3, and •C2H5, have been conducted to determine the rates of these processes. goettingen-research-online.de At high agent concentrations in flame chemistry, the combination of fluoromethyl radicals is a contributing reaction. nist.gov Disproportionation can also lead to the formation of fluoromethanes and carbenes like difluorocarbene (:CF2). nist.gov
| Radical Pair | Δ (kdisp/kcomb) | Temperature (°C) | Reference |
|---|---|---|---|
| •CF2H + •C2H5 | 0.14 ± 0.02 | 25-150 | acs.org |
| •C2F5 + •C2H5 | 0.24 ± 0.02 | Not specified | semanticscholar.org |
Reactions of •CH2F with small, stable inorganic molecules are fundamental to its role in atmospheric and combustion environments.
Nitrogen Dioxide (NO2): The reaction between •CH2F and nitrogen dioxide is expected to be rapid and significant in the context of eliminating NO2 pollutants. nih.gov Theoretical studies show the reaction proceeds without a barrier to form an initial adduct, H2FCNO2. This adduct can then isomerize and dissociate through several competitive pathways. The most favorable channels lead to the formation of products such as formaldehyde (B43269) (CH2O) + nitrosyl fluoride (B91410) (FNO), or formyl fluoride (CHFO) + nitroxyl (B88944) (HNO). nih.gov
Molecular Oxygen (O2): The reaction of fluoromethyl radicals with molecular oxygen is a key step in their oxidative degradation. nist.gov The initial addition of O2 to •CH2F forms the fluoromethylperoxy radical, CH2FOO•. This radical can then undergo further reactions. This pathway is considered a potentially important oxidative route, especially in oxygen-rich environments like the preheat zone of a flame. nist.gov
Halogen Atoms: Fluoromethyl radicals can be generated via halogen-atom transfer (XAT) from precursors like fluoroiodomethane (B1339756) (CH2FI). chemrxiv.orgrsc.org This implies the reverse reaction, where a •CH2F radical abstracts a halogen atom from a suitable donor, is also a viable process. The reaction proceeds via a radical chain mechanism. rsc.org
Hydroxyl Radicals (OH): The reaction of •CH2F with the hydroxyl radical (•OH) is a critical atmospheric loss process. nist.gov This reaction has been studied theoretically and is included in kinetic models for HFCs. nist.govresearchgate.net The reaction primarily proceeds via combination to form fluoromethanol (B1602374) (CH2FOH). The rate constant for this reaction has been evaluated over a wide temperature range. nist.gov
| Reaction | Rate Expression k (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
|---|---|---|---|
| •CH2F + •OH → Products | 2.50 x 10⁻¹¹ | 200-400 | nist.gov |
| •CH2F + •O → HCO + HF | 1.00 x 10⁻¹⁰ | 298 | nist.gov |
| •CH2F + NO2 → Products | Rapid, barrierless initial adduct formation | Theoretical Study | nih.gov |
Regioselectivity and Stereoselectivity in Radical Addition
Radical-Radical Combination and Disproportionation Processes
Solution-Phase Radical Reaction Mechanisms
The reactivity of the this compound in solution is governed by a complex interplay of electronic and steric factors. Its behavior as a nucleophilic radical dictates its reaction pathways with various substrates.
The reaction of fluoromethyl radicals with β-ketoesters presents an interesting case of C/O regioselectivity, which is the preferential attack at the carbon or oxygen atom. Studies have shown that monofluoromethylation of β-ketoesters tends to result in O-alkylation products. researchgate.net This outcome is attributed to a radical-like mechanism involving a single electron transfer (SET) process. researchgate.net Computational studies support this, indicating that the this compound (•CH2F) prefers to be near one of the oxygen atoms of the carbonyl groups in the optimized geometries of the reaction intermediates. researchgate.net
In contrast, trifluoromethylation often leads to C-alkylated products via a more cationic species (+CF3). Difluoromethylation can proceed through both cationic and radical pathways, resulting in a mixture of C- and O-alkylated products. researchgate.net The stability of the complexes formed between β-ketoesters and fluoromethyl radicals is dependent on the number of fluorine atoms. The interaction with the trithis compound (•CF3) is weak, while the interactions with difluoromethyl (•CF2H) and fluoromethyl (•CH2F) radicals are significantly stronger. researchgate.net
Table 1: Regioselectivity in Fluoromethylation of β-Ketoesters
| Fluoromethylating Agent | Predominant Product | Proposed Mechanism |
|---|---|---|
| Monothis compound (•CH2F) | O-alkylation | Radical-like (SET) researchgate.net |
| Dithis compound (•CF2H) | Mixture of C/O-alkylation | Cationic and radical researchgate.net |
The nucleophilic character of carbon-centered radicals, including the this compound, allows them to readily add to electron-deficient species like iminium ions. mdpi.comresearchgate.netnih.gov This reactivity is a cornerstone of various synthetic methods. The strong interaction between the singly occupied molecular orbital (SOMO) of the radical and the lowest unoccupied molecular orbital (LUMO) of the cation often leads to high regioselectivity. mdpi.comresearchgate.netnih.gov
A general strategy for the synthesis of α-fluoromethyl tertiary amines involves the addition of fluoromethyl radicals to iminium ions generated in situ from the condensation of aldehydes and secondary amines. rsc.orgrsc.org This multicomponent approach demonstrates the utility of fluoromethyl radicals in constructing complex, pharmaceutically relevant molecules. rsc.orgrsc.org The reaction can be initiated by visible light and facilitated by a hydrogen- and halogen-atom transfer reagent like tris(trimethylsilyl)silane (B43935). rsc.org
Beyond iminium ions, fluoromethyl radicals can also add to other electrophilic species such as electron-deficient olefins. rsc.org This allows for the direct hydrofluoromethylation of these substrates, expanding the synthetic utility of the this compound. rsc.org
Intramolecular radical cyclization is a powerful tool for the construction of cyclic and heterocyclic compounds. thieme-connect.de These reactions often proceed under mild conditions, making them suitable for the synthesis of complex and sensitive molecules. thieme-connect.de While specific examples focusing solely on the this compound are less common in the provided literature, the general principles of radical cyclization are applicable.
The process typically involves the generation of a radical that then adds to an unsaturated bond within the same molecule. mdpi.combeilstein-journals.org For instance, a radical can be generated from a precursor and then undergo cyclization onto an alkene or alkyne. mdpi.com The regioselectivity of the cyclization (e.g., exo vs. endo) is a key consideration. In many cases, the reaction is initiated by a radical initiator or by photochemical methods. beilstein-journals.orgresearchgate.net The resulting cyclized radical intermediate is then typically quenched by a hydrogen atom transfer (HAT) agent or undergoes further transformations. beilstein-journals.org
Single electron transfer (SET) is a fundamental process in many radical reactions, including those involving the this compound. acs.orgnih.gov In SET-initiated reactions, an electron is transferred from a donor to an acceptor, generating radical ions that can then undergo further reactions. acs.orgrsc.org
The feasibility of a SET process is determined by the redox potentials of the donor and acceptor molecules. rsc.org In some systems, SET can be induced by light, a process known as photoinduced electron transfer (PET). acs.org The formation of a charge-transfer complex between the electron donor and acceptor can be observed by UV-vis spectroscopy. acs.org
Computational methods, such as constrained density functional theory combined with molecular mechanics (CDFT/MM), are valuable tools for studying the mechanisms of SET-initiated reactions in solution. nih.gov These methods can provide insights into the kinetics and thermodynamics of the electron transfer step and subsequent transformations of the radical intermediates. nih.gov
Intramolecular Radical Cyclization Pathways
Mechanistic Insights into Fluoromethylation Strategies
Understanding the mechanisms of fluoromethylation reactions is essential for optimizing existing methods and designing new ones. This subsection focuses on the mechanistic details of hydrofluoroalkylation reactions.
Hydrofluoroalkylation is a process that introduces a fluoroalkyl group and a hydrogen atom across a double bond. A direct method for the hydrofluoromethylation of alkenes utilizes fluoroiodomethane (CH2FI) as the this compound source. rsc.org This reaction is mediated by a silyl (B83357) radical and activated by blue light. rsc.orgresearchgate.net
The proposed mechanism involves a radical chain process:
Initiation: Homolytic cleavage of the C–I bond in CH2FI under blue light irradiation generates the this compound (•CH2F). rsc.org
Propagation:
The this compound adds to an electron-deficient alkene in a Giese-type addition to form a carbon-centered radical intermediate. rsc.org
This intermediate undergoes a hydrogen-atom transfer (HAT) with a silyl hydride, such as (Me3Si)3SiH, to yield the hydrofluoromethylated product and a silyl radical. rsc.org
The silyl radical then abstracts an iodine atom from another molecule of CH2FI, regenerating the this compound and propagating the chain. rsc.org
This methodology avoids the use of ozone-depleting reagents and provides a straightforward route to hydrofluoromethylated products. rsc.org Other approaches to hydrofluoroalkylation involve the photocatalytic activation of fluoroalkyl carboxylic acids. researchgate.netnih.gov In these systems, a photocatalyst, often in cooperation with a co-catalyst, facilitates the generation of the fluoroalkyl radical, which then adds to an alkene. researchgate.netnih.gov The resulting radical is subsequently trapped by a hydrogen atom transfer agent. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| β-ketoester |
| Trithis compound |
| Dithis compound |
| Iminium ion |
| Tris(trimethylsilyl)silane |
| Fluoroiodomethane |
| Silyl hydride |
| Fluoroalkyl carboxylic acid |
| Alkene |
| Alkyne |
| Carbonyl compound |
| Electron-deficient olefin |
| α-fluoromethyl tertiary amine |
| Giese-type addition |
| Silyl radical |
| Photoinduced electron transfer |
| Single electron transfer |
| Constrained density functional theory |
| Molecular mechanics |
| Tetrakis(dimethylamino)ethylene |
| Tetrathiafulvalene |
| Aryldiazonium salt |
| Indole |
| Sulfonium (B1226848) intermediate |
| N-fluorobenzenesulfonimide |
| Benzophenone |
| Phenylglyoxylic acid |
| Xanthate |
| Triethylborane |
| N-arylacrylamide |
| Oxindole |
| Quinolinone |
| 1,3-dicarbonyl compound |
| Perfluoroalkyl iodide |
| Azobisisobutyronitrile |
| Tert-butyl hydroperoxide |
| Trifluoroacetic ester |
| Trimethyltriazinane |
| Potassium iodide |
| Tert-butylthiol |
| Pyridinium |
| Silyl enol ether |
| Acyl chloride |
| Enol acetate |
| Sodium perfluoroalkyl sulfinate |
| Styrene (B11656) |
| Langlois reagent |
| Silyl enol ether |
| Togni's reagent |
| Imidazolidinone |
| Iridium photocatalyst |
| Ruthenium photocatalyst |
| Allylic amine |
| Allylic alkyl ether |
| Aldehyde |
| Ketone |
| Enamine |
| Enolsilane |
| Trialkylsilyl chloride |
| Copper catalyst |
| Iron catalyst |
| Manganese(III) acetate |
| Lead compound |
| Cerium compound |
| Samarium compound |
| Titanium compound |
| Cobalt compound |
| Ruthenium compound |
| Ketoxime carboxylate |
| N-Biaryltrifluoroacetimidoyl chloride |
| N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamide |
| Trichloroethyl-NH-enamine |
| Chloromethyl-1,6-diene |
| Chloromethyl-1,6-enyne |
| Allenes |
| N-centered radical |
| Vinyl radical |
| Trifluoromethyl-substituted pyrrolo-oxazolone |
| Furanone |
| Pseudo-oxazolone |
| Cyclopropylimine |
| 1-aminonorbornane |
| Acetal |
| Dihydropyrido[1,2-a]indolone |
| Enynone |
| 1-indanone |
| Thiazolidinone |
| O-acetyl oxime |
| Thiohydantoin |
| Vinyl benzoate |
| Pyridine |
| 2-isocyano-1,1′-biphenyl |
| 6-(difluoromethyl)phenanthridine |
| Difluoromethylarene |
| (Hetero)aryl iodide |
| BrCF2CO2Et |
| FSO2CF2CO2H |
| TMSCF2SO2Ph |
| BrCF2SO2Ph |
| BrCF2P(O)(OEt)2 |
| ICF2SO2Ph |
| TMSCF2CO2Et |
| ClCF2H |
| Zn(SO2CF2H)2 |
| ClSO2CF2H |
| BrCF2H |
| nBu3SnCF2H |
| TMSCF2H |
| Difluoromethyl cadmium |
| Allylic halide |
| Propargylic (pseudo)halide |
| Allylic difluoromethyl product |
| Difluoromethyl allene |
| LiHMDS |
| [TEMPO][BF4] |
| (pBrPh)3N |
| TCNQ |
| Sulfonium salt |
| PMes3 |
| B(C6F5)3 |
| Al(C6F5)3 |
| CPh3+ |
| [CPh3][B(C6F5)4] |
| Diaryl ester |
| IDipp |
| [NO][PF6] |
| Ph3SnH |
| THF |
| Imidazolium salt |
| 2-phenyl indole |
| [1,1'-bis(diphenylphosphino)-ferrocene] |
| PhCF3 |
| CuCl |
| PMDETA |
| AIBN |
| DCE |
| BEt3/O2 |
| δ-lactam |
| N-Heterocyclic carbene |
| β-amido ketone |
| TMSN3 |
| NIS |
| NBS |
| NCS |
| Umemoto's reagent |
| TBHP |
| Fe2+ |
| Fe3+(OH) |
| NaSO2CFH2 |
| [18F]trifluoroiodomethane |
| [18F]fluoroform |
| [18F]trifluoromethyl ketone |
| [18F]trifluoromethyl sulfide |
| Ru-catalyst |
| ICH2I |
| ICH2Br |
| ICH2Cl |
| CHBr2F |
| CH3I |
| 18F-labelled reagent |
| 13C-labelled reagent |
| D-labelled reagent |
| Ibrutinib |
| (Me3Si)3SiI |
| 3-fluoromethylated N-benzylpyrrolidine |
| Paraformaldehyde |
| Dibenzylamine |
| α-fluoromethyl tertiary amine |
| β-fluoromethyl ester |
| β-fluoromethyl amide |
| Acrylamide |
| Acrylate |
| 2-difluoromethylthio(benzothiazole) |
| Trimethyltriazinane |
| Fluoroalkyl carboxylic acid |
| Iron photocatalyst |
| Thiol co-catalyst |
| 3‐fluoroalkylated quinoxalin‐2(1H)‐one |
| Unactivated alkene |
| Trifluoroacetic acid |
| 2-phenyl indole |
| B(C6F5)3 |
| 2-phenyl indole•+/B(C6F5)3•- |
| PMes3•+/B(C6F5)3•– |
| PtBu3/B(C6F5)3 |
| IDipp radical cation |
| Imidazolium salt |
| Diaryl ester |
| PMes3/B(C6F5)3 |
| 4 |
| B(C6F5)3•– |
| LA–X–LB |
| Ferrocene |
| Cobaltocene |
| Radical anion |
| Nitric oxide |
| P1-tBu |
| CH3CN |
| CH2Cl2 |
| β-ketoester 1a |
| methyl sulfonium salts A and B |
| 5a |
| +CF3 |
| +CF2H |
| +CFH2 |
| •CF3 |
| •CF2H |
| •CH2F |
| Carbonyl Compounds |
| Iminium Ions |
| Electrophilic Species |
| Carbonyl Compounds mdpi.com |
| Iminium Ions and Other Electrophilic Species researchgate.netacs.orgresearchgate.net |
| Cyclization Pathways |
| Solution-Phase Radical Reactions |
| Hydrofluoroalkylation Reaction Mechanisms rsc.org |
| C/O Regioselectivity |
| Radical Addition |
| Intramolecular Radical Cyclization |
| Electron Transfer Processes |
| Hydrofluoroalkylation Reaction |
| C-alkylation |
| O-alkylation |
| Minisci reaction |
| Porta reaction |
| Knabe rearrangement |
| Transition metal catalysis |
| Photoredox catalysis |
| Electrochemical methods |
| Halogen atom transfer |
| Giese addition |
| Hydrogen atom transfer |
| Silyl radical-mediated reaction |
| Frustrated Lewis Pair |
| Donor–Acceptor Systems |
| C–F Activation |
| Diaminoalkyl Radical |
| Hydro(per)fluoromethylation |
| α-Trifluoromethyl carbonyl compounds |
| Conceptual Density Functional Theory |
| α-Position Carbon–Carbon Bond Formations |
| Late-stage difluoromethylation |
| Oxidative radical difunctionalization |
| N-arylacrylamides |
| Radical Cyclization-Initiated Difunctionalization |
| Alkenes and Alkynes |
| Intramolecular Free-Radical Cyclization |
| N-Heterocycles |
| Photochemically Induced Intramolecular Radical Cyclization |
| Imines |
| Simulating Electron Transfer Reactions in Solution |
| Radical-Polar Crossover |
| Plausible pathway for intramolecular C(sp³)−H amidation. |
| Visible light-mediated radical fluoromethylation |
| Hydrofluoroalkylation of alkenes for accessing valuable fluorinated... |
| Insights into Single-Electron-Transfer Processes |
| Frustrated Lewis Pair Chemistry |
| Radical Addition to Iminium Ions and Cationic Heterocycles |
| Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of ??-Ketoesters |
| Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond |
| Hydro(per)fluoromethylation of alkenes. This work: direct silyl... |
| Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane |
| C-F Activation of Fluorinated Esters Using Photocatalytically Generated Diaminoalkyl Radical |
| Radical addition to iminium ions and cationic heterocycles |
| Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids |
| Mechanistic studies on single-electron transfer in frustrated Lewis pairs and its application to main-group chemistry |
| Late-stage difluoromethylation: concepts, developments and perspective |
| Intramolecular Free-Radical Cyclization Reactions |
| Radical Cyclization-Initiated Difunctionalization of Alkenes and Alkynes |
| Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents |
| Simulating Electron Transfer Reactions in Solution: Radical-Polar Crossover |
| Plausible pathway for intramolecular C(sp³)−H amidation. |
| Photochemically Induced Intramolecular Radical Cyclization Reactions with Imines |
| Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods |
| α-Trifluoromethyl carbonyl compounds synthesis |
| Regioselectivity of Radical Additions to Substituted Alkenes: Insight from Conceptual Density Functional Theory |
| Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives |
| C/O Regioselectivity in Fluoromethylation Reactions with Carbonyl Compounds mdpi.com |
| Radical Addition to Iminium Ions and Other Electrophilic Species researchgate.netacs.orgresearchgate.net |
| Intramolecular Radical Cyclization Pathways |
| Electron Transfer Processes in Solution-Phase Radical Reactions |
| Hydrofluoroalkylation Reaction Mechanisms rsc.org |
| Carbon |
| Cations |
| Heterocyclic Compounds |
| Ions |
| Models, Chemical |
| Carbon / chemistry |
| Catalysis |
| Cations / chemistry* |
| Heterocyclic Compounds / chemistry |
| Ions / chemistry* |
| Models, Chemical* |
| Carbon-centered radicals |
| Alkoxyalkyl radicals |
| Trifluoromethyl radicals |
| Aryl radicals |
| Acyl radicals |
| Carbamoyl radicals |
| Alkoxycarbonyl radicals |
| SOMO |
| LUMO |
| HOMO |
| Friedel-Crafts-alkylation |
| Pyridinium ion |
| Amine radical cation |
| α-amino radical |
| α-substituted amines |
| Carbonyl alkylative amination (CAA) |
| α-branched tertiary alkylamines |
| α-fluoromethyl tertiary alkylamines |
| Acrylamides |
| Acrylates |
| β-fluoromethyl esters |
| β-fluoromethyl amides |
| Benzylaldehydes |
| α-fluoromethyl tertiary amines |
| Paraformaldehyde |
| Dibenzylamine |
| Tertiary fluoroethylamine |
| Main Group Chemistry |
| Frustrated Lewis Pair (FLP) |
| Radical substrate X |
| Nitric oxide |
| Trimer radical |
| LA–X–LB |
| Transition-metal-based electron donor |
| Ferrocene |
| Cobaltocene |
| Radical anion |
| Diaryl esters |
| PMes3/B(C6F5)3 |
| IDipp radical cation |
| [NO][PF6] |
| Ph3SnH |
| THF |
| Imidazolium salt |
| Photoinduced Single-Electron Transfer |
| Dihydrogen activation |
| PMes3/B(C6F5)3 |
| RIP |
| PMes3•+/B(C6F5)3•– |
| EDA |
| PtBu3/B(C6F5)3 |
| 2-phenyl indoles |
| 2-phenyl indole•+/B(C6F5)3•- |
| 4 |
| B(C6F5)3•– |
| Silyl radical-mediated reaction |
| Non-ozone depleting reagent |
| Electrophilic chemistry |
| Nucleophilic chemistry |
| Carbene-type chemistry |
| High reduction potential |
| Bond dissociation energy |
| Blue LED activation |
| Giese-type addition |
| Hydrogen-atom transfer (HAT) |
| Chain propagation |
| Photolytic C–I cleavage |
| Halo-containing alkyl radicals |
| 18F-labelling |
| Radiotracer development |
| C–CH218F disconnection |
| Fluoroiodoalkanes |
| (Halo)methyl radicals |
| Methyl radical |
| D and 13C isotopomers |
| Ibrutinib |
| NaSO2CFH2 |
| [18F]trifluoroiodomethane |
| [18F]fluoroform |
| [18F]trifluoromethylation |
| α-trifluoromethyl ketones |
| α-trifluoromethyl sulfides |
| Ru-mediated |
| Photo-mediated |
| (TMS)3Si• |
| (TMS)3SiI |
| 3-fluoromethylated N-benzylpyrrolidine |
| Hydro(per)fluoromethylation |
| Mercaptobenzothiazole‐Derived Sulfide Reagent |
| Reductive difluoromethylation |
| Trimethyltriazinane |
| Cyclic diaminoalkyl radical |
| Ligand-to-metal charge transfer (LMCT) |
| Homolysis |
| Fe-O bond |
| Decarboxylation |
| Thiol cocatalyst |
| Thiyl radical |
| FeII |
| 3‐fluoroalkylated quinoxalin‐2(1H)‐one |
| Unactivated alkenes |
| Fluoroalkyl carboxylic acids |
| Hydrotrifluoroalkylation |
| Hydrodifluoroalkylation |
| Hydromonofluoroalkylation |
| Hydroperfluoroalkylation |
| Carboxyl radical |
| Alkyl radical |
| Carbon-centered radical intermediate |
| Tris(trimethylsilyl)silane |
| Halogen atom transfer (XAT) |
| C(sp3)–CH2F bonds |
| Radical chain process |
| α-fluoromethyl amines |
| Amino acid derivatives |
| β-fluoromethyl esters |
| β-fluoromethyl amides |
| Carbonyl alkylative amination (CAA) |
| α-branched tertiary alkylamines |
| α-fluoromethyl tertiary alkylamines |
| Paraformaldehyde |
| Dibenzylamine |
| Tertiary fluoroethylamine |
| Substituted benzaldehydes |
| Hydrofluoroalkylation |
| Electron-deficient olefins |
| Trifluoroacetic esters |
| Diaminoalkyl radical |
| Single-electron reduction |
| Fluoride transfer |
| Potassium iodide |
| Tert-butylthiol |
| Protected amines |
| Alcohols |
| Thiocarbamates |
| Silanes |
| Tosyl-protected alcohols |
| Trifluorotoluenes |
| Triazinyl radicals |
| Halogen-coupled electron transfer |
| Minisci reaction |
| Porta reaction |
| Knabe rearrangement |
| Transition metal catalysis |
| Photoredox catalysis |
| Electrochemical methods |
| Carbon / chemistry |
| Catalysis |
| Cations / chemistry* |
| Heterocyclic Compounds / chemistry |
| Ions / chemistry* |
| Models, Chemical* |
| Carbon |
| Cations |
| Heterocyclic Compounds |
| Ions |
| Carbon-centered radicals |
| Alkoxyalkyl radicals |
| Trifluoromethyl radicals |
| Aryl radicals |
| Acyl radicals |
| Carbamoyl radicals |
| Alkoxycarbonyl radicals |
| SOMO |
| LUMO |
| HOMO |
| Friedel-Crafts-alkylation |
| Pyridinium ion |
| Amine radical cation |
| α-amino radical |
| α-substituted amines |
| Hydrotrifluoroalkylation |
| Hydrodifluoroalkylation |
| Hydromonofluoroalkylation |
| Hydroperfluoroalkylation |
| Fluoroalkyl carboxylic acids |
| Trifluoroacetic acid |
| Iron-photocatalysis |
| Thiol-catalyzed hydrogen atom transfer (HAT) |
| Fluoroalkyl carboxylate |
| Carboxyl radical |
| Carbon-centered radical intermediate |
| Thiol co-catalyst |
| Thiyl radical |
| FeII |
| LMCT |
| VLIH |
| PMes3/CPh3+ |
| PMes3/B(C6F5)3 |
| Thermal SET |
| Photoinduced SET |
| CV |
| DFT |
| UV-vis |
| EPR |
| Transient absorption spectroscopy |
| LiHMDS |
| [TEMPO][BF4] |
| (pBrPh)3N |
| TCNQ |
| Sulfonium salts |
| PMes3•+ |
| PMes3/Al(C6F5)3 |
| Trityl cation (CPh3+) |
| B(C6F5)3•− |
| [CPh3][B(C6F5)4] |
| HMDS• |
| TEMPO• |
| Transmetallation |
| CuI |
| CuII |
| Aryl radical |
| Outer sphere transfer |
| Difluoromethylarene |
| nBu3SnCF2H |
| (Hetero)aryl iodides |
| Vinyl benzoate |
| Silver |
| Anti-Markovnikov product |
| Markovnikov product |
| Pyridines |
| 2-isocyano-1,1′-biphenyl |
| 6-(difluoromethyl)phenanthridines |
| BrCF2CO2Et |
| FSO2CF2CO2H |
| TMSCF2SO2Ph |
| BrCF2SO2Ph |
| BrCF2P(O)(OEt)2 |
| ICF2SO2Ph |
| TMSCF2CO2Et |
| ClCF2H |
| Zn(SO2CF2H)2 |
| ClSO2CF2H |
| BrCF2H |
| Difluoromethyl cadmium |
| Allylic halides |
| Propargylic (pseudo)halides |
| Allylic difluoromethyl products |
| Difluoromethyl allenes |
| (+)-garcibracteatone |
| Ageliferins |
| Palau'amine |
| Azadiradione |
| Manganese(III) acetate |
| Copper |
| Lead |
| Cerium |
| Iron |
| Samarium |
| Titanium |
| Cobalt |
| Ruthenium |
| γ-lactones |
| Ketoxime carboxylates |
| Pyrroles |
| N-Biaryltrifluoroacetimidoyl chlorides |
| 6-(Trifluoromethyl)-phenanthridines |
| Atom-transfer radical cyclization (ATRC) |
| Radical coupling |
| N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides |
| δ-lactams |
| BEt3/O2 |
| Trichloroethyl-NH-enamines |
| Pyrroles |
| CuCl |
| PMDETA |
| AIBN |
| DCE |
| Dehydrochlorinative aromatization |
| Cloromethyl-1,6-dienes |
| 1,6-enynes |
| Nitrogen heterocycles |
| DPPF |
| PhCF3 |
| Allenes |
| N-centered radicals |
| Vinyl radical |
| 2-trifluoromethyl indoles |
| Exocyclic alkenes |
| Umemoto's reagent |
| N-arylacrylamide |
| Oxindole |
| Quinolinone |
| Tert-butoxy radical |
| Alkyl radical intermediate |
| Benzene ring radical intermediate |
| 1,3-dicarbonyl compounds |
| α-hydroxy carbon radical |
| Hydroxy-containing oxindole |
| Perfluoroalkyl iodides |
| AIBN |
| Single-electron transfer (SET) |
| Tetrakis(dimethylamino)ethylene (TDAE) |
| Tetrathiafulvalene (TTF) |
| Aryldiazonium salts |
| Indoline |
| Tertiary radical |
| Sulfonium intermediate |
| Dihydropyrido[1,2- a ]indolone |
| Trifluoromethyl radicals |
| N-Heterocyclic carbene |
| Photoredox PCET |
| Cyclic β-amido ketone |
| Enynones |
| TMSN3 |
| NIS |
| NBS |
| NCS |
| 1-indanones |
| 5-exo-dig cyclization |
| Thiazolidinone |
| O-acetyl oxime |
| Thiohydantoin |
| Trifluoromethyl-substituted pyrrolo-oxazolone |
| Furanone derivatives |
| Cyclic imines |
| Pseudo-oxazolone |
| Triplet excited state diyl |
| Acetal moiety |
| Cyclopropylimines |
| 1-aminonorbornanes |
| Schiff base |
| Silyl-radical-mediated C–H alkylation |
| Heterocycles |
| Alkyl bromides |
| N-fluorobenzenesulfonimide (NFSI) |
| Benzophenone (BP) |
| (TMS)3SiOH |
| Halogen atom transfer cyclization |
| Triethylborane (Et3B) |
| Bromo ester |
| Phenylglyoxylic acid |
| Trisulfur radical anion (S3•−) |
| Xanthate |
| Polyphenols |
| (E)-alkenes |
| Proton-coupled electron transfer (PCET) |
| Coordination-induced bond weakening |
| Silyl enol ethers |
| α-trifluoromethyl ketones |
| Togni's reagent |
| Eosin Y |
| 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine |
| Tetramethylpyrazine |
| Trimethylsilyl halides |
| Pyridinium-masked enols |
| [Ir(dF(Me)ppy)]2(dtbbpy)]PF6 |
| Enol acetates |
| RfSO2Na |
| Styrenes |
| Langlois reagent (CF3SO2Na) |
| Anthraquinone |
| SF5-alkynes |
| Pentasulfanylated ketones |
| Acyl chlorides |
| Alcohols |
| β-CF3-substituted stereogenic carbons |
| α-perfluoroalkylation |
| Perfluoroalkyl halides |
| Iridium photocatalyst |
| Chiral imidazolidinone catalyst |
| α-Trifluoromethyl aldehydes |
| Enolsilane |
| Ru(bpy)3Cl2 |
| α-silyloxy radical |
| Terminal olefins |
| Rhodium-catalyzed reaction |
| Allylic alkyl ethers |
| BEt3 |
| Lewis acid-based complexes |
| Substituted alkenes |
| α,β-Unsaturated aldehydes |
| Esters |
| Ketones |
| Pyrene |
| trans-stilbene |
| Tosyl radical |
| Vinyl cyanide |
Multicomponent Reaction Mechanistic Studies
Multicomponent reactions (MCRs) involving the this compound (•CH2F) have emerged as powerful tools for the efficient synthesis of complex fluorinated molecules from simple starting materials in a single step. nih.govnih.gov These reactions are characterized by their high atom and step economy. nih.govresearchgate.net Mechanistic studies have revealed that these transformations often proceed through radical-mediated pathways, where the generation and subsequent reaction of the this compound are key steps.
A notable example is the visible-light-mediated three-component carbonyl fluoromethylative amination, which combines an amine, an aldehyde, and fluoroiodomethane. nih.gov In this metal- and photocatalyst-free process, tris(trimethylsilyl)silane acts as a crucial reagent, participating in a radical chain process. nih.govacs.org The reaction is initiated by the visible light-induced generation of a silyl radical, which then abstracts an iodine atom from fluoroiodomethane to produce the this compound. nih.gov This radical then adds to an in situ-formed iminium ion, generated from the condensation of the amine and aldehyde. nih.govacs.org The resulting aminium radical cation undergoes a hydrogen atom transfer (HAT) with the silane (B1218182) reagent to furnish the α-fluoromethyl amine product and regenerate the silyl radical, thus propagating the radical chain. acs.org
Another strategy involves the use of zinc metal to mediate the generation of alkyl radicals from alkyl halides. acs.org In the context of fluoromethylation, this approach can be adapted to generate the this compound from a suitable precursor. The mechanism involves single-electron transfer (SET) from the activated zinc to the fluoromethyl precursor, generating the •CH2F radical. acs.org This radical then participates in the multicomponent coupling, for instance, by adding to an iminium ion in a carbonyl alkylative amination reaction. acs.org
The table below summarizes key aspects of a visible-light-mediated multicomponent reaction for the synthesis of α-fluoromethyl amines. nih.gov
| Parameter | Description | Reference |
| Reaction Type | Carbonyl Fluoromethylative Amination | nih.gov |
| Components | Amine, Aldehyde, Fluoroiodomethane | nih.gov |
| Radical Source | Fluoroiodomethane (CH2FI) | nih.gov |
| Initiation | Visible light-mediated halogen atom transfer | nih.gov |
| Key Reagent | Tris(trimethylsilyl)silane | nih.govacs.org |
| Proposed Intermediate | Aminium radical cation | acs.org |
| Termination | Hydrogen Atom Transfer (HAT) | acs.org |
Late-Stage Functionalization Reaction Mechanisms
Late-stage functionalization (LSF) aims to introduce chemical modifications at a late stage in the synthesis of complex molecules, such as pharmaceuticals or natural products. rsc.orgnih.gov The introduction of a fluoromethyl group via LSF can significantly alter a molecule's biological and physicochemical properties. nih.govontosight.ai Mechanistic studies of these reactions are crucial for developing selective and efficient protocols.
One prominent mechanism for late-stage fluoromethylation involves the generation of the this compound and its subsequent reaction with the substrate, often through a C-H functionalization pathway. rsc.org For instance, the monofluoromethylation of heterocycles can be achieved using reagents like Selectfluor in the presence of an iron(III) catalyst. rsc.org The proposed mechanism involves an electron transfer from the heterocyclic substrate to Selectfluor, generating a heterobenzylic radical. rsc.org This radical then reacts to form the C-F bond, although this example focuses on direct fluorination, the principle of generating a radical on the substrate that can then be functionalized is key. A more direct approach to installing a fluoromethyl group would involve the generation of the •CH2F radical, which then adds to the substrate.
A palladium-catalyzed multicomponent reaction for the synthesis of monofluoromethyl sulfones also provides insights applicable to LSF. chinesechemsoc.org The mechanism is proposed to start with the oxidative addition of an aryl halide to a Pd(0) catalyst. The resulting intermediate couples with a sulfur dioxide source to form a sulfinate salt intermediate. This intermediate then undergoes monofluoromethylation. chinesechemsoc.org While this is a multicomponent reaction, the final step demonstrates a potential LSF-type transformation of a sulfinate.
The generation of the this compound for LSF can be achieved from various precursors under mild conditions. For example, NaSO2CFH2 has been used as a source for the •CH2F radical. researchgate.net In a visible light-mediated, copper-catalyzed process, an iodine(III) reagent bearing monofluoroacetoxy ligands has been shown to be an effective source of the this compound. researchgate.net This radical can then engage in reactions such as the oxy-monofluoromethylation of alkenes, a process that can be applied to the late-stage modification of complex molecules. researchgate.net
The table below outlines different strategies for generating the this compound for late-stage functionalization.
| Radical Precursor | Generation Method | Catalyst/Mediator | Reaction Type | Reference |
| Fluoroiodomethane | Halogen Atom Transfer | Visible Light / (Me3Si)3SiH | Hydrofluoromethylation | nih.gov |
| NaSO2CFH2 | Not specified | Metal-free | Monofluoromethylation | researchgate.net |
| Iodine(III)-monofluoroacetate | Photoredox Catalysis | Visible Light / Copper(I) | Oxy-monofluoromethylation | researchgate.net |
| Bromofluoroacetic acid ethyl ester | Palladium Catalysis | Pd(0) | Monofluoromethyl sulfonation | chinesechemsoc.org |
Role of the Fluoromethyl Radical in Atmospheric Chemistry Research
Formation and Decomposition Pathways in Atmospheric Environments
The primary formation route for fluoromethyl radicals in the atmosphere is through the abstraction of a hydrogen atom from methyl fluoride (B91410) (CH₃F) by hydroxyl radicals (OH). nist.gov Methyl fluoride is introduced into the atmosphere from both natural and anthropogenic sources.
Formation:
H-atom abstraction from fluoromethane (B1203902) (CH₃F): The principal atmospheric formation mechanism is the reaction of methyl fluoride with the hydroxyl radical (OH), a key atmospheric oxidant.
CH₃F + OH → •CH₂F + H₂O
Other potential, though less significant, atmospheric formation channels include the decomposition of larger fluorinated molecules. nist.gov For instance, reactions involving the decomposition of certain hydrofluorocarbons can yield fluoromethyl radicals. nist.gov
Decomposition:
The destruction of fluoromethyl radicals in the atmosphere is primarily governed by their reactions with other radical species and molecular oxygen. General decomposition channels include:
Reaction with molecular oxygen (O₂): This is a critical step that leads to the formation of the fluoromethylperoxy radical (CH₂FO₂).
•CH₂F + O₂ → CH₂FO₂•
Reaction with radical species: Fluoromethyl radicals can react with other atmospheric radicals such as hydrogen (H), oxygen (O), and hydroxyl (OH) radicals, leading to various products. nist.gov These reactions can form (fluoro)formaldehyde and other compounds. nist.gov
Disproportionation: Reactions between two fluoromethyl radicals can lead to the formation of fluoromethane and other products. nist.gov
Atmospheric Lifetime Determination Methodologies
The atmospheric lifetime of a chemical species is a crucial parameter for assessing its environmental impact. For the fluoromethyl radical, its lifetime is exceedingly short due to its high reactivity. However, the lifetime of its precursor, methyl fluoride (CH₃F), is what determines the duration over which CH₂F can be generated in the atmosphere. The lifetime of such compounds is typically determined by their reaction rate with atmospheric oxidants, primarily the OH radical. nih.govutoronto.ca
Methodologies for determining the atmospheric lifetime of the parent compounds that lead to fluoromethyl radicals often involve:
Relative Rate Techniques: In laboratory settings, the rate of reaction of a compound with an oxidant (like OH radicals) is measured relative to a reference compound with a well-known reaction rate. acs.org These experiments often use environmental or smog chambers. acs.org The concentration of the target and reference compounds are monitored over time, typically using techniques like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy. acs.orgdcu.ie
Absolute Rate Methods: These techniques directly measure the concentration of the radical oxidant (e.g., OH) as it reacts with the compound of interest over time. dcu.ie Methods like laser-induced fluorescence are often employed for the sensitive detection of these short-lived radicals. dcu.iecopernicus.org
Model Calculations: Atmospheric models use kinetic data from laboratory studies to simulate the distribution and concentration of oxidants in the atmosphere, thereby calculating the global atmospheric lifetime of a compound. The lifetime (τ) of a compound with respect to its reaction with OH is often estimated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the rate constant for the reaction with OH, and [OH] is the average global concentration of OH radicals.
Reaction Kinetics with Atmospheric Oxidants (e.g., OH Radicals, Ozone, Chlorine Atoms)
The reaction kinetics of the this compound itself are challenging to study directly due to its high reactivity. However, the reactions of its precursor, methyl fluoride, and the subsequent reactions of the CH₂F radical are critical for understanding its atmospheric impact. The primary atmospheric sink for many hydrofluorocarbons is their reaction with the hydroxyl radical. researchgate.net
Reaction with OH Radicals: The reaction of the this compound with OH is a significant removal pathway.
•CH₂F + OH → Products (e.g., CHFO, H₂)
Reaction with Ozone (O₃): The reaction of fluoromethyl radicals with ozone is generally considered to be slow and not a significant atmospheric sink compared to reactions with other radicals. iaea.org
Reaction with Chlorine Atoms (Cl): In marine or coastal environments, or in the stratosphere, chlorine atoms can become important oxidants. The reaction rate constant for Cl with fluorinated compounds can be significant. nih.govutoronto.ca For example, studies on fluorotelomer alcohols have shown that their reaction rate with Cl atoms is considerably faster than with OH radicals. nih.govutoronto.ca
The following table summarizes representative kinetic data for reactions of precursor compounds and related fluorinated species with atmospheric oxidants.
| Reactant | Oxidant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Technique |
| CF₃CHFCF₂OCH₂CH₃ | OH | (1.47 ± 0.13) × 10⁻¹³ | 298 | Relative Rate |
| F(CF₂CF₂)nCH₂CH₂OH (n=2,3,4) | OH | (1.07 ± 0.22) × 10⁻¹² | 296 | Relative Rate |
| F(CF₂CF₂)nCH₂CH₂OH (n=2,3,4) | Cl | (1.61 ± 0.49) × 10⁻¹¹ | 296 | Relative Rate |
| CF₃CFCF₂ | OH | (2.4 ± 0.3) × 10⁻¹² | 296 | Relative Rate |
| CF₃CFCF₂ | Cl | (2.7 ± 0.3) × 10⁻¹¹ | 296 | Relative Rate |
| CF₃CFCF₂ | O₃ | < 3 × 10⁻²¹ | 296 | Absolute |
This table presents kinetic data for compounds structurally related to the formation and reactions of fluorinated radicals, illustrating the methodologies and range of values obtained in atmospheric chemistry research. Data sourced from various studies. nih.govutoronto.caacs.orgresearchgate.net
Formation of Secondary Atmospheric Constituents
The atmospheric oxidation of the this compound leads to the formation of several secondary products. The initial reaction with molecular oxygen forms the fluoromethylperoxy radical (CH₂FO₂).
•CH₂F + O₂ → CH₂FO₂•
The subsequent reactions of the CH₂FO₂ radical are crucial in determining the final degradation products. In the troposphere, peroxy radicals can react with nitric oxide (NO) or hydroperoxy radicals (HO₂).
Reaction with Nitric Oxide (NO):
CH₂FO₂• + NO → CH₂FO• + NO₂ The resulting fluoromethoxy radical (CH₂FO•) is unstable and can decompose.
CH₂FO• → CHFO + H The primary product here is formyl fluoride (CHFO).
Reaction with Hydroperoxy Radical (HO₂):
CH₂FO₂• + HO₂ → CH₂FOOH + O₂ This reaction forms fluoromethyl hydroperoxide (CH₂FOOH), which can subsequently be removed by photolysis or reaction with OH radicals.
Therefore, a key secondary atmospheric constituent formed from the degradation of the this compound is formyl fluoride (CHFO) . Further oxidation can lead to the formation of carbonyl fluoride (COF₂) and hydrogen fluoride (HF). nist.gov
Advanced Experimental Techniques for Atmospheric Chemistry Simulation (e.g., Smog Chambers, Oxidation Flow Reactors)
The study of highly reactive species like the this compound requires sophisticated experimental setups that can simulate atmospheric conditions and detect trace amounts of reactants and products.
Smog Chambers: These are large, controlled environmental chambers (often several cubic meters in volume) used to study atmospheric chemical reactions in a contained environment. copernicus.orgresearchgate.net Researchers can introduce specific precursors (like methyl fluoride) and oxidants (like OH radicals, often generated from the photolysis of hydrogen peroxide or methyl nitrite) and monitor the reaction over time using a suite of analytical instruments. copernicus.orgrsc.orgcopernicus.org Smog chambers are crucial for determining reaction kinetics and identifying product yields under conditions that mimic the atmosphere. copernicus.org
Oxidation Flow Reactors (OFRs): OFRs are a more recent development that complements traditional smog chambers. copernicus.orgrsc.org They are typically smaller, tube-shaped reactors through which a mixture of gases flows. copernicus.org OFRs can achieve very high oxidant concentrations, allowing for the simulation of long periods of atmospheric aging (days to weeks) in just a few minutes of reactor residence time. rsc.org This is particularly useful for studying the multi-generational oxidation of organic compounds and the formation of secondary organic aerosol (SOA). copernicus.orgrsc.org The radical chemistry within an OFR can be complex, and careful characterization is needed to ensure its relevance to tropospheric conditions. rsc.org
Detection Techniques:
Laser-Induced Fluorescence (LIF): This is a highly sensitive and specific technique used for detecting radical species like OH. copernicus.org It involves exciting the radical with a laser at a specific wavelength and detecting the subsequent fluorescence. copernicus.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a versatile tool used in both smog chambers and OFRs to monitor the concentrations of stable reactants and products by identifying their unique infrared absorption patterns. rsc.orgcopernicus.org
Mass Spectrometry: Techniques like Chemical Ionization Mass Spectrometry (CIMS) are used to detect and identify trace gases and reaction intermediates in real-time. copernicus.org
These advanced experimental techniques are indispensable for elucidating the complex chemical pathways of radicals like CH₂F and accurately assessing their role in atmospheric chemistry. elettra.eu
Q & A
Q. How are fluoromethyl radicals generated in experimental settings, and what factors influence their stability?
Fluoromethyl radicals (CH₂F•) are typically generated via halogen atom transfer (XAT) from fluoroiodomethane (CH₂FI) using visible light and tris(trimethylsilyl)silane [(Me₃Si)₃Si–H]. This method avoids the need for strongly reducing reagents by leveraging a radical chain mechanism: (Me₃Si)₃Si–H facilitates both hydrogen atom transfer (HAT) and XAT, enabling continuous radical generation . Stability is influenced by reaction conditions (e.g., solvent, temperature) and the presence of electron-deficient acceptors, which stabilize the radical through polarity-matched interactions .
Q. What spectroscopic techniques are used to detect and characterize fluoromethyl radicals?
Microwave spectroscopy is a primary method for detecting CH₂F•, as demonstrated by the observation of hyperfine splitting in its ground and excited vibrational states. The radical’s planar geometry (B₁ symmetry) and out-of-plane bending mode (ν₄ at ~300 cm⁻¹) were confirmed via precise measurement of a-type R-branch transitions . Electron paramagnetic resonance (EPR) and time-resolved infrared spectroscopy are also used to monitor radical intermediates in reaction pathways .
Q. How do fluoromethyl radicals interact with common atmospheric species like O₂ and OH?
At high temperatures (e.g., in flames), CH₂F• reacts with O₂ via direct O–O bond cleavage to form fluoromethoxy radicals (CH₂FO•) and oxygen atoms. Rate constants for these reactions are extrapolated from analogous •CF₃ data but require adjustment for enthalpy differences. Reactions with OH radicals follow similar kinetics to •CH₃, though uncertainties persist due to limited experimental data at elevated temperatures .
Advanced Research Questions
Q. What strategies address contradictions in kinetic data for fluoromethyl radical reactions, particularly under pyrolytic vs. ambient conditions?
Discrepancies arise from extrapolating low-temperature (300–600 K) rate measurements to high-temperature flame conditions. For example, •CH₂F + O₂ rate constants estimated via RRKM theory assume no reverse barrier, but steady-state approximations for CH₂FO• formation may not hold under pyrolysis. Refinement requires benchmarking against shock-tube experiments or laser-induced fluorescence (LIF) data to validate non-Arrhenius behavior .
Q. How can multicomponent reactions be designed to incorporate fluoromethyl radicals into complex amines or esters?
Visible light-mediated XAT enables three-component carbonyl-fluoromethylative amination. Iminium ions, generated in situ from aldehydes and amines, react with CH₂F• to form α-fluoromethyl alkylamines. Similarly, electron-deficient alkenes undergo hydrofluoromethylation to yield β-fluoromethyl esters/amides. Key to success is the use of (Me₃Si)₃Si–H to sustain the radical chain and suppress side reactions .
Q. What thermodynamic parameters govern the regioselectivity of this compound addition to unsaturated substrates?
Polarity matching dictates regioselectivity: CH₂F• (electrophilic) preferentially adds to electron-deficient alkenes (e.g., acrylates) at the β-position. Radical stabilization energy (RSE) and bond dissociation energies (BDEs) further influence pathways. For example, the C–I BDE in CH₂FI (~54 kcal/mol) is critical for XAT efficiency, while the C–H BDE in (Me₃Si)₃Si–H (~84 kcal/mol) ensures rapid HAT termination .
Q. How do computational methods resolve ambiguities in this compound reaction mechanisms?
Density functional theory (DFT) calculations model transition states for XAT and HAT steps, revealing that silicon-centered radicals [(Me₃Si)₃Si•] drive chain propagation. RRKM/master equation simulations predict pressure-dependent branching ratios for •CH₂F + •CH₃ reactions (HF elimination vs. stabilization), aiding mechanism refinement .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound trapping experiments?
- Use degassed solvents to minimize radical quenching by O₂.
- Optimize light intensity (450–470 nm) for XAT activation .
- Characterize products via ¹⁹F NMR (δ ~ -140 to -160 ppm for CH₂F groups) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle discrepancies between experimental and theoretical rate constants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
